(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

Catalog No.
S961217
CAS No.
1262802-59-4
M.F
C23H25NO4
M. Wt
379.456
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

1262802-59-4

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

IUPAC Name

(2R)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379.456

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m1/s1

InChI Key

NVZVRXJTMCMDNR-OAQYLSRUSA-N

SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

FMoc-(R)-2-aMino-3-cyclopentylpropanoic acid
  • Potential applications based on structure: The presence of the "Fmoc" (Fluorenylmethoxycarbonyl) group suggests this molecule might be a building block for peptide synthesis. Fmoc is a common protecting group used in solid-phase peptide synthesis (SPPS) for the amino acid at the N-terminus []. The cyclopentyl moiety could potentially contribute specific properties to the resulting peptide.
  • Search for related structures: Examining scientific databases like PubChem or searching for similar molecules might reveal related research areas. For instance, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (Fmoc-D-Cha-OH) is a known compound with applications in peptide synthesis [].

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid) is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of peptide-based drugs. The presence of the fluorenyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, essential in protein synthesis.
  • Hydrolysis: Under acidic or basic conditions, the ester bond in the fluorenylmethoxycarbonyl group can be hydrolyzed, releasing the free amine and carboxylic acid.
  • Decarboxylation: In certain conditions, the carboxylic acid can undergo decarboxylation, potentially altering the biological activity of the compound.

These reactions are crucial for understanding how (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid can be utilized in synthetic pathways for drug development or modification.

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is primarily linked to its structural features that allow it to interact with biological targets. Studies have indicated that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Antitumor Properties: Ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Possible benefits in neurodegenerative conditions due to structural similarities with known neuroprotective agents.

The precise biological activity can vary significantly based on the specific modifications made to the core structure.

Several synthetic routes have been developed for producing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid:

  • Fmoc Protection: The initial step often involves protecting the amine group using Fmoc chemistry, which enhances stability during subsequent reactions.
  • Coupling Reactions: The protected amino acid can be coupled with cyclopentylpropanoic acid derivatives using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection: After coupling, the Fmoc group can be removed under basic conditions to yield the final product.

These methods highlight the versatility and efficiency of modern organic synthesis techniques in producing complex amino acid derivatives.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid has several potential applications:

  • Drug Development: As a building block for peptide synthesis, it can be used to create novel therapeutics targeting specific diseases.
  • Research Tool: Useful in studying protein interactions and enzyme mechanisms due to its structural properties.
  • Biotechnology: Potential applications in designing biomaterials or drug delivery systems.

Studies on interaction profiles of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: Used to predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Evaluating the biological effects on cell lines to understand its therapeutic potential.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1. 2-Amino-3-cyclopentylpropanoic acidCyclopentane ring, amino acid structureAntitumor effectsLacks protective groups
2. Fluorenylmethoxycarbonyl-alanineFmoc protection, simple amino acidPeptide synthesisCommonly used in solid-phase synthesis
3. 4-(Cyclopentane)phenylalanineCyclopentane substitution on phenylalanineNeuroprotective propertiesDirectly involved in neurotransmitter pathways

These compounds illustrate variations in biological activity and structural characteristics that contribute to their uniqueness compared to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, emphasizing its potential as a distinctive candidate in drug design and development.

Molecular Structure and Configuration

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is a complex organic compound characterized by its distinctive structural features [8]. The molecular formula is C₂₃H₂₅NO₄ with a molecular weight of 379.45 g/mol [5] [10]. The compound features a chiral center at the alpha-carbon position, designated as the R-configuration [8] [11].

The molecular structure consists of several key components: a fluorenylmethoxycarbonyl protecting group attached to the amino nitrogen, a cyclopentyl side chain attached to the beta-carbon, and a carboxylic acid functional group . The SMILES notation for this compound is C1CCC(C1)CC@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 [8] [11].

The InChI key for this compound is NVZVRXJTMCMDNR-OAQYLSRUSA-N, providing a unique identifier for computational databases [13]. The compound exhibits a three-dimensional structure where the fluorenyl group contributes significant steric bulk and aromatic character to the overall molecular architecture .

Structural ParameterValue
Molecular FormulaC₂₃H₂₅NO₄ [5]
Molecular Weight379.45 g/mol [10]
CAS Number1262802-59-4 [8]
MDL NumberMFCD03094883 [8]
InChI KeyNVZVRXJTMCMDNR-OAQYLSRUSA-N [13]

Spectroscopic Characteristics

The spectroscopic properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid are primarily dominated by the fluorenylmethoxycarbonyl chromophore [18]. The compound exhibits characteristic ultraviolet absorption with a major absorbance peak at 301 nm, which is typical for fluorenylmethoxycarbonyl-protected amino acids [33]. This UV absorption at 301 nm allows for sensitive quantitative analysis and monitoring during synthetic procedures [18].

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound [18]. The fluorenyl group contributes distinctive aromatic proton signals in the 1H NMR spectrum, while the cyclopentyl ring appears as characteristic methylene multiplets [18]. The 13C NMR spectrum would show carbonyl carbons from both the carboxylic acid and the carbamate protecting group [18].

Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule [18]. The carboxylic acid group exhibits O-H stretching around 3000-3500 cm⁻¹ and C=O stretching near 1700 cm⁻¹ [18]. The carbamate protecting group shows N-H stretching and additional C=O stretching frequencies [18].

Mass spectrometry provides molecular ion peaks consistent with the molecular weight of 379.45 Da [5]. Fragmentation patterns typically show loss of the fluorenylmethoxycarbonyl group and subsequent breakdown of the amino acid backbone [18].

Crystallographic Analysis

Crystallographic studies of fluorenylmethoxycarbonyl-protected amino acids reveal important structural information about molecular packing and intermolecular interactions [21] [24]. The fluorenyl groups in these compounds typically engage in π-π stacking interactions, which influence the overall crystal structure [21].

X-ray diffraction analysis of related fluorenylmethoxycarbonyl amino acids demonstrates that these compounds often crystallize with specific hydrogen bonding patterns involving the carboxylic acid and carbamate functional groups [24]. The planar fluorenyl moieties tend to organize in parallel arrangements within the crystal lattice [21].

Fiber X-ray diffraction studies of fluorenylmethoxycarbonyl amino acids show characteristic diffraction patterns that can be correlated with single crystal structures [24]. The hydrogen bonding repeat distances in these structures are consistent with typical amino acid crystallographic parameters [24].

The crystalline phase organization often differs significantly from the molecular arrangements found in gel or fiber phases, indicating that crystal packing forces can override the preferred intermolecular interactions observed in other physical states [21] [24].

Physicochemical Parameters

Optical Rotation Values

The optical rotation of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid reflects its chiral nature and R-configuration [17]. Related fluorenylmethoxycarbonyl-protected cyclopentylalanine derivatives show specific rotation values of [α]²⁰ᴅ = -17 ± 2° (c=1 in dimethylformamide) and [α]²⁰ᴅ = -8 ± 2° (c=1 in methanol) [17].

The optical rotation values are solvent-dependent, with different solvents producing varying specific rotation measurements due to solvent-solute interactions [17]. The negative optical rotation values are consistent with the R-configuration of the alpha-carbon center [17].

Solubility Profile

The solubility characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid are influenced by both the hydrophobic fluorenyl group and the hydrophilic carboxylic acid functionality . The compound exhibits moderate solubility in organic solvents while being poorly soluble in water .

The fluorenyl group enhances solubility in organic solvents such as dimethylformamide, dimethylsulfoxide, and other polar aprotic solvents . The carboxylic acid group provides some degree of aqueous solubility, particularly under basic conditions where deprotonation occurs [22].

Storage recommendations indicate that the compound should be kept at 2-8°C to maintain stability and prevent degradation [11]. The compound is typically stored in dark conditions to prevent photochemical degradation of the fluorenyl chromophore [8] [10].

Melting and Boiling Points

Thermal analysis of fluorenylmethoxycarbonyl-protected amino acids reveals characteristic melting behavior [26] [29]. Related compounds in this class typically exhibit melting points in the range of 150-200°C [12] [31]. A specific related compound, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid, shows a melting point of 152°C [31].

The compound does not have a traditional boiling point due to thermal decomposition occurring before the boiling temperature is reached [29]. Thermal gravimetric analysis indicates that decomposition begins around 150-200°C, with significant mass loss occurring in multiple stages [29].

Thermogravimetric studies show that fluorenylmethoxycarbonyl amino acids undergo thermal decomposition through several distinct phases, with initial decomposition typically beginning below 200°C [29]. The thermal stability is influenced by the presence of aprotic solvents and specific structural features [29].

pKa Values and Acid-Base Properties

The acid-base properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid are determined by the carboxylic acid functional group [15]. The carboxylic acid pKa is expected to be in the typical range of 2-4 for amino acid derivatives [15].

Studies on related fluorenylmethoxycarbonyl amino acids indicate that the protecting group can influence the apparent pKa values through molecular interactions and self-assembly processes [15]. The fluorenylmethoxycarbonyl group itself does not contribute directly to acid-base equilibria but can affect the microenvironment around the carboxylic acid [15].

The compound exhibits typical carboxylic acid behavior, existing predominantly in the protonated form at low pH and deprotonating at higher pH values [22]. The zwitterionic character typical of amino acids is modified by the presence of the protecting group, which blocks the amino nitrogen [22].

Stability and Degradation Pathways

The stability of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is primarily governed by the fluorenylmethoxycarbonyl protecting group [16] [28]. The compound exhibits excellent stability toward acidic conditions and catalytic hydrogenation, making it suitable for various synthetic applications [22] [32].

The primary degradation pathway involves base-catalyzed removal of the fluorenylmethoxycarbonyl group [22] [28]. Treatment with piperidine or other secondary amines results in rapid deprotection, yielding dibenzofulvene as a byproduct [22] [32]. This reaction proceeds through β-elimination mechanism, producing the free amino acid and the characteristic dibenzofulvene [32].

Thermal degradation studies reveal that the compound undergoes decomposition at elevated temperatures [28] [29]. Thermal cleavage of the fluorenylmethoxycarbonyl group can occur at temperatures around 120°C in polar solvents like dimethylsulfoxide [28]. This thermal deprotection provides an alternative to base-catalyzed removal under specific conditions [28].

The compound should be stored under inert atmosphere conditions to prevent oxidative degradation [8]. Exposure to light can cause photochemical degradation of the fluorenyl chromophore, necessitating storage in dark conditions [8] [23]. Long-term storage at low temperatures (2-8°C) helps maintain compound integrity [11] [23].

Degradation PathwayConditionsProducts
Base-catalyzed deprotectionPiperidine/DMF [22]Free amino acid + dibenzofulvene [32]
Thermal cleavage120°C in DMSO [28]Free amino acid + dibenzofulvene [28]
Photochemical degradationUV light exposure [23]Various degradation products [23]
Oxidative degradationAir exposure [8]Oxidized products [8]

MethodChiral AuxiliaryTypical ee (%)Scale Applicability
Asymmetric Strecker Synthesisα-Methylbenzylamine85-95Laboratory to pilot
Phase-Transfer CatalysisCinchona alkaloids90-98Industrial scale
Photoredox-Mediated SynthesisChiral glyoxylate imine88-95Laboratory scale
Chiral Nickel ComplexRimantadine-derived ligand55-99Laboratory scale
Bis-lactim Ether AuxiliarySchöllkopf auxiliary90-98Laboratory to pilot

Fmoc Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the standard choice for amino acid protection in modern peptide synthesis due to its unique combination of stability and selective removability [6] [7]. Understanding the specific characteristics of Fmoc protection for cyclopentyl-containing amino acids is crucial for successful synthetic applications.

Formation and Installation Methods

The introduction of the Fmoc protecting group onto the amino acid can be accomplished through several well-established methodologies [6]. The most common approach involves the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of aqueous sodium bicarbonate. This method typically provides high yields and excellent selectivity for primary amines [6].

An alternative approach utilizes 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu), which can be particularly advantageous when working with sensitive amino acid substrates. The activated carbonate readily reacts with amines under mild conditions, providing consistent protection yields [6]. For the synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, both methods have proven effective, with typical yields ranging from 85-95% [7].

The reaction with 9-fluorenylmethoxycarbonyl azide represents another viable option, particularly when working in organic solvents. This methodology can be advantageous for substrates that are sensitive to basic conditions, as the reaction proceeds under neutral to mildly acidic conditions [6].

Stability and Deprotection Mechanisms

The Fmoc group exhibits excellent stability under acidic conditions, making it compatible with various synthetic transformations that require acidic media [6] [8]. This stability is particularly important during the synthesis of complex amino acid derivatives where multiple synthetic steps may be required before deprotection.

The deprotection mechanism proceeds through base-catalyzed β-elimination [6]. Treatment with secondary amines, particularly piperidine, results in rapid removal of the Fmoc group with formation of dibenzofulvene as a byproduct. The dibenzofulvene is typically scavenged by excess piperidine to prevent side reactions with the liberated amino acid [6].

The kinetics of Fmoc deprotection have been extensively studied, revealing that the reaction proceeds through a concerted mechanism where the base abstracts the fluorenyl proton simultaneously with the breaking of the carbamate bond [8]. This mechanism accounts for the rapid and clean deprotection observed under standard conditions (20% piperidine in DMF) [7].

Monitoring and Analytical Applications

The Fmoc group provides convenient spectroscopic handles for reaction monitoring and analytical characterization [7]. The fluorenyl chromophore exhibits characteristic ultraviolet absorption at 301 nm, enabling quantitative monitoring of both protection and deprotection reactions. This spectroscopic property has been exploited for the development of automated peptide synthesis protocols where real-time monitoring of coupling efficiency is essential [7].

Nuclear magnetic resonance spectroscopy provides detailed structural information about Fmoc-protected amino acids . The fluorenyl group contributes distinctive aromatic proton signals in the 1H NMR spectrum, while the 13C NMR spectrum reveals characteristic carbonyl resonances from both the carboxylic acid and carbamate functionalities .

Green Chemistry Alternatives

Recent developments in sustainable peptide synthesis have led to the exploration of water-compatible protecting groups as alternatives to traditional Fmoc chemistry [10]. The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group represents a significant advancement in this direction, enabling peptide assembly under aqueous conditions while maintaining the beneficial properties of the fluorenyl system [10].

The Smoc protecting group exhibits similar stability and deprotection characteristics to Fmoc but with enhanced water solubility due to the presence of sulfonate groups. This modification enables more sustainable synthesis protocols with reduced organic solvent consumption [10].

Radical Functionalization of Unsaturated Amino Acids

Radical chemistry has emerged as a powerful tool for the functionalization of unsaturated amino acid derivatives, offering unique reactivity patterns that complement traditional ionic approaches [11] [12]. The development of mild radical methodologies has particular relevance for the synthesis of complex amino acid derivatives where functional group tolerance is essential.

Radical Hydrofluorination

The radical addition of hydrogen fluoride to unsaturated amino acids represents a significant advance in the preparation of fluorinated amino acid derivatives [11]. This methodology, originally developed by Barker and Boger, utilizes triethylsilane and Selectfluor as the fluorine source under mild conditions [13].

The process proceeds through hydrogen atom abstraction from triethylsilane by fluorine radicals generated from Selectfluor, followed by addition of the resulting carbon-centered radical to the alkene substrate [11]. The stereochemical outcome is typically controlled by steric factors, with the fluorine atom preferentially adding to the less hindered position of the double bond [11].

For cyclopentenyl amino acid derivatives, the radical hydrofluorination has been demonstrated to proceed in excellent yields (64-85%) without racemization at the α-carbon center [11]. The reaction is compatible with standard protecting groups and can be performed on a variety of unsaturated amino acid substrates [13].

Radical Hydroazidation

The introduction of azido functionality into amino acid side chains has gained increasing attention due to the versatility of the azide group in subsequent transformations [11]. Radical hydroazidation methodology employs iron(III) catalysis in combination with sodium borohydride and sodium azide to effect the addition of hydrogen azide across carbon-carbon double bonds [11].

The reaction mechanism involves the generation of azide radicals through single-electron transfer processes, followed by addition to the alkene substrate and hydrogen atom transfer to complete the radical chain [11]. This methodology has proven particularly effective for terminal alkenes, providing good to excellent yields (63-88%) of the corresponding azido amino acid derivatives [11].

The azido products serve as versatile intermediates for further transformation. Catalytic hydrogenation readily converts the azide to a primary amine, which can undergo spontaneous cyclization to form lactam structures. This sequence provides access to conformationally constrained amino acid derivatives with potential biological activity [11].

Photoredox-Catalyzed Acylation

Recent developments in photoredox catalysis have enabled the direct acylation of amino acid derivatives through radical mechanisms [14] [15]. This methodology employs visible light photocatalysis in combination with triphenylphosphine to generate acyl radicals from readily available carboxylic acids [14].

The process involves photoredox-mediated reduction of carboxylic acids to generate acyl radicals, which subsequently add to electron-deficient alkenes such as dehydroalanine derivatives [14]. This approach provides straightforward access to γ-oxo-α-amino acids with excellent diastereoselectivity and synthetically useful yields (approximately 60% average yield) [14].

The methodology demonstrates broad functional group tolerance, accommodating chloro, cyano, furan, thiophene, and boronic ester substituents [14]. The mild reaction conditions and use of visible light make this approach particularly attractive for complex substrate synthesis where harsh conditions might lead to decomposition [15].

Decatungstate-Catalyzed Radical Additions

Decatungstate-catalyzed photoredox chemistry offers another powerful approach for amino acid functionalization [15]. This methodology utilizes sodium decatungstate as a photocatalyst to generate alkyl radicals from aldehydes, which subsequently undergo Giese addition to electron-deficient alkenes [15].

The process provides access to γ-carbonyl α-amino acids through a mild, robust procedure that is compatible with a wide array of functional groups [15]. The broad substrate scope and operational simplicity make this methodology particularly suitable for medicinal chemistry applications where structural diversity is important [15].

Table 2: Radical Functionalization Methods for Unsaturated Amino Acids

Radical TypeSubstrateKey ReagentsYield Range (%)
Alkyl radicals from HF additionUnsaturated amino acidsEt₃SiH, Selectfluor64-85
Azido radicalsTerminal alkenesFe(III)/NaBH₄, NaN₃63-88
Acyl radicalsCarboxylic acidsPhotoredox catalyst, PPh₃45-75
α-Aminoalkyl radicalsAmino acid derivativesDecatungstate catalyst55-80
Halogen radicalsAllylic positionsNBS, radical initiator60-85

Scale-up Synthesis Considerations

The transition from laboratory-scale synthesis to commercial production of amino acid derivatives requires careful consideration of multiple factors including reaction efficiency, cost optimization, safety protocols, and environmental impact [16] [17]. The development of scalable synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid must address these challenges while maintaining product quality and stereochemical integrity.

Fermentation-Based Production Strategies

Microbial fermentation represents the most economically viable approach for large-scale amino acid production [16] [17]. The methodology utilizes genetically engineered microorganisms, primarily Corynebacterium glutamicum and Escherichia coli, to convert renewable feedstocks into amino acids through controlled fermentation processes [17].

For the production of complex amino acid derivatives like the target compound, the fermentation approach would require extensive metabolic engineering to introduce the necessary biosynthetic pathways [17]. This includes the incorporation of genes encoding enzymes for cyclopentyl ring formation and subsequent coupling to the amino acid backbone [18].

The fermentation process typically employs fed-batch reactor configurations, where nutrients are continuously added to maintain optimal growth conditions while preventing inhibitory accumulation of products or byproducts [17]. Process parameters such as pH (4.5-7.0), temperature (30-37°C), dissolved oxygen levels, and agitation rates must be carefully controlled to maximize productivity [16].

Industrial fermentation plants operate at scales exceeding 1000 liters, with some facilities capable of handling volumes up to 2,000,000 liters [19]. The integration of real-time monitoring systems enables precise control of fermentation parameters, resulting in consistent product quality and optimized yields [16].

Chemical Synthesis Scale-up Protocols

Chemical synthesis approaches offer greater flexibility for producing specialized amino acid derivatives that may not be accessible through fermentation [20]. The scale-up of chemical synthesis requires optimization of reaction conditions, solvent selection, and purification protocols to ensure economic viability [21].

For solid-phase peptide synthesis applications, automated synthesis platforms have been developed to handle multigram to kilogram scale production [22] [23]. These systems employ heated reactors and continuous flow technology to accelerate reaction kinetics and improve product quality [24]. Typical synthesis scales range from 0.5 mmol to 5.0 mmol per batch, with cycle times optimized to minimize total synthesis time [24].

The development of continuous flow synthesis protocols offers significant advantages for scale-up applications [25]. Continuous processing enables better heat and mass transfer, improved safety profiles through reduced inventory of hazardous materials, and more consistent product quality through steady-state operation [26].

Process intensification strategies have been implemented to increase productivity and reduce environmental impact [19]. These include the use of single-use bioreactors to minimize contamination risks, integration of artificial intelligence for process optimization, and implementation of circular bioprocessing concepts to utilize waste streams [16].

Economic and Environmental Considerations

Cost analysis reveals that raw material costs typically represent 40-60% of total production expenses for amino acid manufacturing [27]. Feedstock selection significantly impacts overall economics, with agricultural residues and non-food biomass offering cost advantages over traditional glucose-based substrates [16].

Energy consumption represents another major cost component, particularly for processes requiring elevated temperatures or extensive purification steps [28]. The implementation of heat integration and solvent recovery systems can substantially reduce operating costs while improving environmental performance [20].

Regulatory compliance adds additional complexity to scale-up considerations, particularly for pharmaceutical-grade amino acid production [21]. Good Manufacturing Practice (GMP) requirements necessitate comprehensive documentation, validation protocols, and quality assurance systems that can significantly impact both capital and operating costs [29].

Environmental impact assessment has become increasingly important in process development [10]. Life cycle analysis of amino acid production reveals that fermentation-based processes generally exhibit lower environmental footprints compared to chemical synthesis, primarily due to reduced energy consumption and waste generation [16].

Table 3: Scale-up Synthesis Considerations

Production ScaleTypical MethodKey ConsiderationsQuality Control
Laboratory (mg-g)Solid-phase synthesisOptimization of reaction conditionsAnalytical HPLC
Pilot (10-100 g)Solution-phase synthesisSolvent recovery and recyclingPreparative purification
Pre-commercial (kg)Fed-batch fermentationProcess monitoring and controlIn-process monitoring
Commercial (tonnes)Continuous fermentationCost minimization and automationContinuous quality systems

Quality Control and Purity Assessment

The quality control and purity assessment of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid requires sophisticated analytical methodologies capable of detecting and quantifying both chemical and stereochemical impurities [30] [31]. The development of robust analytical protocols is essential for ensuring product quality throughout the synthesis and purification processes.

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography (HPLC) serves as the primary analytical tool for amino acid purity assessment [30] [32]. Multiple detection modes are employed to provide comprehensive impurity profiling, including ultraviolet detection at 210-220 nm, fluorescence detection following derivatization, and charged aerosol detection for universal response [30].

For Fmoc-protected amino acids, the inherent chromophore provides excellent sensitivity for UV detection [32]. The fluorenyl group absorbs strongly at 301 nm, enabling quantitative analysis without derivatization. Purity assessment typically involves integration of the main peak area relative to the total area of all peaks, with acceptance criteria typically requiring greater than 95% purity for synthetic applications [32].

Reverse-phase chromatography using C18 stationary phases represents the most common separation mode [30]. Polar-embedded C18 columns (such as Acclaim Polar Advantage II) have proven particularly effective for amino acid analysis, providing enhanced retention and peak shape for hydrophilic analytes [31]. Mobile phase systems typically employ acetonitrile-water gradients with trifluoroacetic acid or formic acid modifiers to optimize peak resolution [30].

Ion-pair chromatography offers advantages for certain amino acid separations where traditional reverse-phase methods provide insufficient retention [30]. The addition of ion-pairing reagents such as perfluorinated carboxylic acids enables effective separation of hydrophilic amino acids and their impurities [30].

Mass Spectrometry Integration

The integration of mass spectrometry with HPLC provides powerful capabilities for impurity identification and structural characterization [30] [33]. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) enables detection limits in the nanogram per milliliter range, facilitating trace impurity analysis [30].

Selected reaction monitoring (SRM) protocols have been developed for specific amino acid impurities, providing excellent selectivity and sensitivity [30]. For the target compound, characteristic fragmentation patterns include loss of the Fmoc protecting group (molecular weight 222) and formation of cyclopentyl-containing fragments .

High-resolution mass spectrometry enables accurate mass determination, facilitating molecular formula assignment for unknown impurities [30]. This capability is particularly valuable during process development where new impurities may be encountered as synthetic routes are modified or optimized [33].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization and purity assessment capabilities [34] [35]. Quantitative 1H NMR (qNMR) methodology enables absolute quantification of amino acids without the need for reference standards, making it particularly valuable for purity determination [34].

For the target compound, characteristic 1H NMR features include the fluorenyl aromatic protons (7.3-7.8 ppm), the cyclopentyl methylene protons (1.5-2.5 ppm), and the α-proton (4.2-4.5 ppm) . Integration of these signals relative to an internal standard enables accurate purity determination [34].

13C NMR spectroscopy provides complementary structural information, with the carbonyl carbons serving as diagnostic features for both the carboxylic acid (170-175 ppm) and carbamate (155-160 ppm) functionalities . Quantitative 13C NMR can also be employed for purity assessment, although longer acquisition times are typically required compared to 1H methods [34].

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) offers unique advantages for amino acid analysis, particularly for chiral separations and hydrophilic compound analysis [30]. The high separation efficiency and minimal sample consumption make CE attractive for valuable or limited samples [36].

Micellar electrokinetic chromatography (MEKC) enables separation of neutral analytes through the use of micelle-forming surfactants [30]. Pre-column derivatization with fluorescent reagents such as 9-fluorenylmethyl chloroformate enhances detection sensitivity and enables analysis of primary amines [30].

For chiral purity assessment, CE methods employing cyclodextrin selectors have proven effective for distinguishing between enantiomers of amino acid derivatives [30]. Detection limits of 0.01-0.1% for chiral impurities have been reported using optimized CE protocols [30].

Specialized Analytical Techniques

Ion exchange chromatography with post-column ninhydrin derivatization remains the gold standard for comprehensive amino acid analysis [37]. This methodology provides universal detection of amino group-containing compounds and has been extensively validated for quantitative analysis [36].

Chiral analysis using specialized HPLC columns (such as Daicel Crownpak) enables determination of enantiomeric purity [30]. Post-column derivatization with o-phthalaldehyde and fluorescence detection provides excellent sensitivity for detecting D-amino acid impurities at levels as low as 0.001% (10 ppm) [30].

Table 4: Quality Control and Purity Assessment Methods

Analytical MethodDetection LimitPrimary ApplicationSample Preparation
HPLC-UV0.02-0.05%Purity assessmentDirect injection/derivatization
HPLC-MS/MSng/mL levelImpurity identificationProtein precipitation
¹H NMRμM levelStructure confirmationD₂O exchange
Capillary Electrophoresis0.01-0.1%Chiral analysisBuffer preparation
Ion Exchange Chromatographyppm levelAmino acid quantificationAcid hydrolysis

XLogP3

5.2

Wikipedia

3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine

Dates

Last modified: 08-15-2023

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